
Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate is a chemical compound known for its unique properties and applications in various fields. It is a quaternary ammonium compound with methacrylate groups, making it highly reactive and suitable for polymerization processes. This compound is widely used in the synthesis of polymers, dental resins, and hydrogels due to its ability to undergo spontaneous polymerization in the presence of an acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate typically involves the reaction of 2-(methacryloyloxy)ethyl dimethylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-(methacryloyloxy)ethyl dimethylamine+sulfuric acid→Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified through various techniques such as crystallization and filtration to obtain the final compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate undergoes several types of chemical reactions, including:
Polymerization: The methacrylate groups in the compound make it highly reactive towards polymerization reactions, forming long polymer chains.
Substitution: The quaternary ammonium group can undergo substitution reactions with various nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form methacrylic acid and dimethylammonium sulphate.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution: Nucleophiles such as halides or hydroxides can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Polymerization: Polymers with methacrylate backbones.
Substitution: Substituted quaternary ammonium compounds.
Hydrolysis: Methacrylic acid and dimethylammonium sulphate.
Wissenschaftliche Forschungsanwendungen
Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Employed in the preparation of hydrogels for drug delivery systems and tissue engineering.
Medicine: Utilized in dental resins and adhesives due to its excellent bonding properties.
Industry: Applied in the production of superabsorbent polymers for agricultural and hygiene products.
Wirkmechanismus
The mechanism of action of Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate primarily involves its ability to undergo polymerization. The methacrylate groups in the compound react with initiators to form free radicals, which then propagate to form long polymer chains. The quaternary ammonium group provides stability and enhances the solubility of the compound in various solvents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-(methacryloyloxy)ethyl) phosphate: Similar in structure but contains a phosphate group instead of a quaternary ammonium group.
2-(Methacryloyloxy)ethyl dimethyl-(3-sulfopropyl)ammonium hydroxide: Contains a sulfopropyl group, making it more hydrophilic.
Bis(2-ethylhexyl) phosphate: Contains ethylhexyl groups, making it more hydrophobic.
Uniqueness
Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate is unique due to its combination of methacrylate groups and a quaternary ammonium group, providing both reactivity and stability. This makes it highly suitable for applications in polymer synthesis, dental resins, and hydrogels, where both properties are essential.
Eigenschaften
CAS-Nummer |
58868-75-0 |
|---|---|
Molekularformel |
C16H28N2O8S |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethylidene]azanium;sulfate |
InChI |
InChI=1S/2C8H14NO2.H2O4S/c2*1-7(2)8(10)11-6-5-9(3)4;1-5(2,3)4/h2*5H,1,6H2,2-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
YCSZDMFZLATTMH-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=C)C(=O)OCC=[N+](C)C.CC(=C)C(=O)OCC=[N+](C)C.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


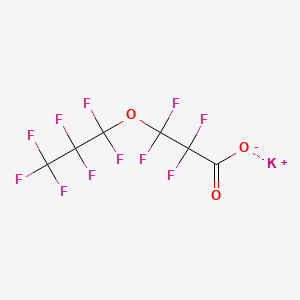
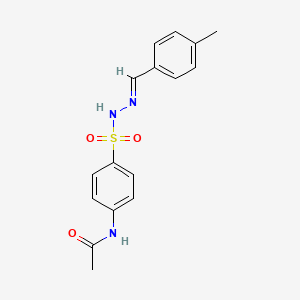
![1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12681650.png)
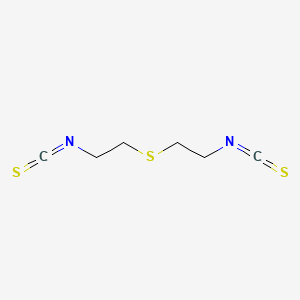
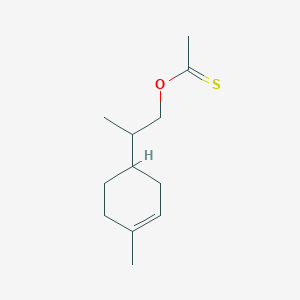
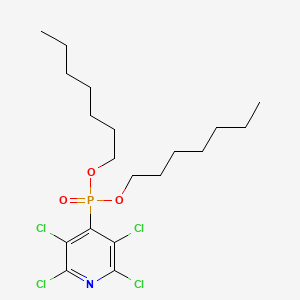

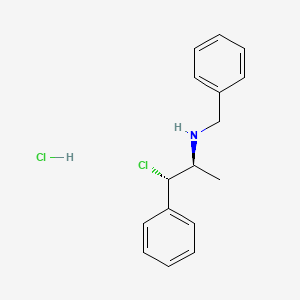
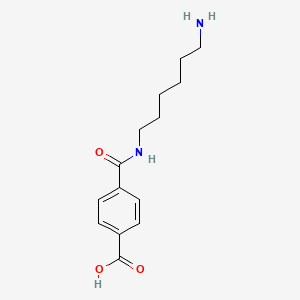

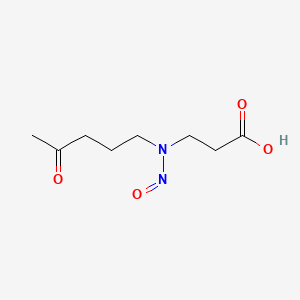

![6-(4-chlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12681726.png)

